Vinylestrenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

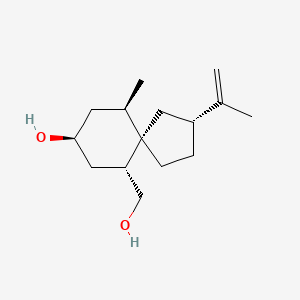

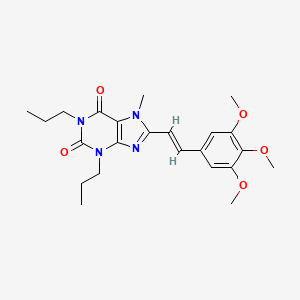

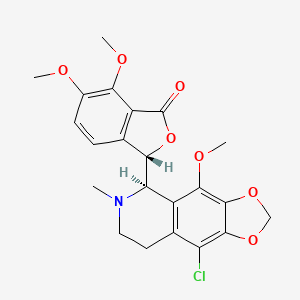

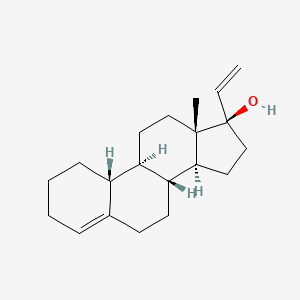

El vinilestronol es un compuesto esteroideo sintético que pertenece a la clase de progestágenos. Está estructuralmente relacionado con la progesterona y se utiliza por su actividad progestágena.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El vinilestronol se puede sintetizar a través de un proceso de varios pasos que comienza con la estr-4-eno-3,17-diona. La síntesis implica varios pasos clave:

Protección del ditioacetal: El grupo 3-ceto se protege utilizando un ditioacetal para obtener un compuesto intermedio.

Protección del cetal de alcohol dihídrico: El grupo 17-ceto se protege utilizando un cetal de alcohol dihídrico para formar otro intermedio.

Reducción de Birch: El 3-tioacetal se elimina mediante una reacción de reducción de Birch, lo que da como resultado un nuevo intermedio.

Hidrólisis: La posición 17 se desprotege mediante hidrólisis para producir otro intermedio.

Reacción de Grignard: El último paso implica una reacción de Grignard para obtener el compuesto diana, vinilestronol.

Métodos de producción industrial

La producción industrial de vinilestronol sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto implica el uso de reactivos de alta pureza, condiciones de reacción controladas y técnicas de purificación eficientes para garantizar un alto rendimiento y selectividad.

Análisis De Reacciones Químicas

Tipos de reacciones

El vinilestronol experimenta varias reacciones químicas, que incluyen:

Oxidación: El vinilestronol se puede oxidar para formar diferentes derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el vinilestronol.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de vinilestronol.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Se emplean reactivos como halógenos y agentes alquilantes para reacciones de sustitución.

Productos principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados.

Aplicaciones Científicas De Investigación

El vinilestronol se ha estudiado ampliamente por sus aplicaciones en varios campos:

Química: Se utiliza como precursor en la síntesis de otros compuestos esteroideos.

Biología: Se estudia por sus efectos en los procesos celulares y la regulación hormonal.

Medicina: Se investiga por su posible uso en la terapia de reemplazo hormonal y las formulaciones anticonceptivas.

Industria: Se utiliza en la producción de productos farmacéuticos y como herramienta de investigación en el desarrollo de fármacos

Mecanismo De Acción

El vinilestronol ejerce sus efectos uniéndose a los receptores de progesterona en las células diana. Esta unión activa el receptor, lo que lleva a cambios en la expresión genética y los efectos fisiológicos posteriores. Los objetivos moleculares incluyen el tracto reproductor femenino, la glándula mamaria, el hipotálamo y la glándula pituitaria. Las vías involucradas incluyen la regulación de los ciclos menstruales, el mantenimiento del embarazo y la modulación de las respuestas inmunitarias .

Comparación Con Compuestos Similares

El vinilestronol es similar a otros progestágenos como el alilestrenol y la progesterona. Tiene propiedades únicas que lo distinguen de estos compuestos:

Alilestrenol: Similar en estructura y función, pero difiere en su afinidad de unión específica y estabilidad metabólica.

Progesterona: La hormona natural con efectos fisiológicos más amplios en comparación con el vinilestronol.

Lista de compuestos similares

- Alilestrenol

- Progesterona

- Acetato de medroxiprogesterona

- Noretindrona

La estructura química y las propiedades únicas del vinilestronol lo convierten en un compuesto valioso para la investigación científica y las aplicaciones médicas.

Propiedades

Número CAS |

5225-38-7 |

|---|---|

Fórmula molecular |

C20H30O |

Peso molecular |

286.5 g/mol |

Nombre IUPAC |

(8R,9S,10R,13S,14S,17R)-17-ethenyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C20H30O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h3,6,15-18,21H,1,4-5,7-13H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1 |

Clave InChI |

LLIIIKMGXORJDH-XGXHKTLJSA-N |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C=C)O)CCC4=CCCC[C@H]34 |

SMILES canónico |

CC12CCC3C(C1CCC2(C=C)O)CCC4=CCCCC34 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.